molecular formula C7H4ClF2NO B1433041 4-Chloro-3,5-difluorobenzamide CAS No. 1431329-78-0

4-Chloro-3,5-difluorobenzamide

Cat. No.: B1433041
CAS No.: 1431329-78-0
M. Wt: 191.56 g/mol
InChI Key: GOALHIWXORTGQG-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 4th position and two fluorine atoms at the 3rd and 5th positions, along with an amide group at the 1st position. This compound is part of the organofluorine chemistry field, which involves the study of organic compounds containing fluorine atoms .

Preparation Methods

The synthesis of 4-Chloro-3,5-difluorobenzamide typically involves the reaction of 4-chloro-3,5-difluorobenzoyl chloride with ammonia or an amine to form the amide bond. The reaction conditions generally include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-3,5-difluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential bioactivity, making it a candidate for studies in medicinal chemistry and drug development.

    Medicine: Its amide group and halogenated benzene ring are common motifs in bioactive molecules, indicating potential therapeutic applications.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzamide is not well-documented, but its structure suggests it could interact with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with biological macromolecules, while the fluorine and chlorine atoms can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

4-Chloro-3,5-difluorobenzamide can be compared with other halogenated benzamides, such as:

    4-Chlorobenzamide: Lacks the fluorine atoms, which may result in different reactivity and bioactivity.

    3,5-Difluorobenzamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.

    4-Bromo-3,5-difluorobenzamide: Substitutes the chlorine atom with a bromine atom, potentially altering its reactivity and biological activity.

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4-chloro-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALHIWXORTGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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